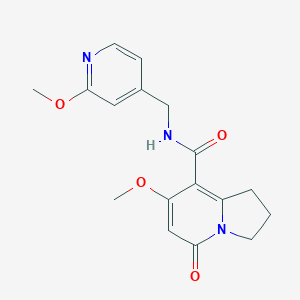

7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

- Novel synthetic routes have been developed to create a class of compounds with potential biological activities through facile synthesis processes. For example, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones showcases the intricate chemical reactions involved in producing complex molecules, which could be related to the synthesis of "7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide" (Koza et al., 2013).

Biological Evaluation and Potential Therapeutic Applications

The design, synthesis, and biological evaluation of novel compounds for inhibitory activities against specific targets such as c-Met kinase have been explored. These studies involve evaluating the cytotoxic activities of synthesized compounds against various cancer cell lines, indicating the potential for developing targeted cancer therapies (Liu et al., 2020).

Another example involves the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research signifies the compound's potential application in cancer treatment through the development of novel antitumor agents (Hassan et al., 2014).

Antimicrobial and Antifungal Activities

- The synthesis and antimicrobial activity of some new substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives were explored, indicating the potential for "this compound" in antimicrobial applications. Such compounds were synthesized as antimicrobial agents, showing the importance of structural modification in enhancing biological activities (Fayed et al., 2014).

Safety and Hazards

作用機序

Target of Action

The primary target of the compound 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is the enzyme Methionine adenosyltransferase 2A (MAT2A) . MAT2A plays a crucial role in the methionine cycle where it catalyzes the synthesis of S-adenosyl methionine (SAM) from methionine and ATP .

Mode of Action

The compound interacts with MAT2A, inhibiting its function . This inhibition disrupts the methionine cycle, affecting the production of SAM, a critical molecule involved in methylation processes and polyamine biosynthesis .

Biochemical Pathways

By inhibiting MAT2A, the compound affects the methionine cycle . This leads to a decrease in the production of SAM, which is a principal methyl donor for DNA methylation and a propylamino donor in polyamine biosynthesis . The disruption of these processes can have downstream effects on gene transcription, cellular proliferation, and the production of secondary metabolites .

Result of Action

The molecular and cellular effects of the compound’s action involve the suppression of growth and induction of apoptosis in certain cells . For instance, in hepatocellular carcinoma (HCC), the downregulation of MAT1A and the up-regulation of MAT2A occur, which is known as the MAT1A:MAT2A switch . The inhibition of MAT2A by the compound can suppress growth and induce apoptosis in hepatoma cells .

特性

IUPAC Name |

7-methoxy-N-[(2-methoxypyridin-4-yl)methyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-23-13-9-15(21)20-7-3-4-12(20)16(13)17(22)19-10-11-5-6-18-14(8-11)24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRZGHIFXNQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)

![(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE](/img/structure/B2588165.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)

![4-[(1E)-3-(5-BUTANAMIDO-2-HYDROXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2588181.png)